1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol

Catalog No.
S13754918
CAS No.
M.F
C12H19NO3
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-o...

Product Name

1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol

IUPAC Name

1-amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C12H19NO3/c1-12(14,8-13)7-9-4-5-10(15-2)11(6-9)16-3/h4-6,14H,7-8,13H2,1-3H3

InChI Key

CQRRNMDSUDRCFD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(CN)O

1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol is a chemical compound characterized by its complex structure, which includes an amino group, a propanol moiety, and a 3,4-dimethoxyphenyl group. Its molecular formula is C11H17NO3C_{11}H_{17}NO_3 with a molecular weight of approximately 211.26 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity.

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the compound to undergo substitution reactions with electrophiles.
  • Formation of β-Amino Alcohols: This compound can be utilized as a precursor in the synthesis of β-amino alcohols, which are important intermediates in organic synthesis and pharmaceutical development .
  • Carbonylation Reactions: It can also be involved in carbonylation processes, where the hydroxyl group can be directed towards carbonylation under specific conditions .

Several methods have been reported for synthesizing 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol:

  • Starting from 3-(3,4-Dimethoxyphenyl)-L-alanine: This method involves the use of L-alanine derivatives to construct the desired amino alcohol through various organic transformations.
  • Using Propanol Derivatives: Another synthetic route includes the reaction of 3-(3,4-dimethoxyphenyl)-2-propanol with appropriate reagents to introduce the amino group .

1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol has potential applications in:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for developing new therapeutic agents.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex molecules used in various chemical applications.

Interaction studies involving 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol are crucial for understanding its biological implications. These studies typically focus on:

  • Binding Affinity: Investigating how this compound interacts with biological targets such as receptors or enzymes.
  • Synergistic Effects: Assessing whether it enhances or diminishes the effects of other pharmacologically active compounds.

Several compounds share structural similarities with 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
1-(3,4-Dimethoxyphenyl)propan-2-ol1.00Basic structure with only one methoxy group
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol1.00Optical isomer of the above compound
(R)-1-(3,4-Dimethoxyphenyl)propan-2-ol1.00Optical isomer with distinct biological activity
1-(3,4-Dimethoxyphenyl)butan-2-ol0.97Longer carbon chain; different physical properties
4-(3-Hydroxybutyl)-2-methoxyphenol0.92Hydroxyl substitution changes reactivity

The uniqueness of 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol lies in its specific combination of functional groups and stereochemistry that may confer distinct biological activities compared to its analogs.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

225.13649347 g/mol

Monoisotopic Mass

225.13649347 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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